N-[4-[1-(1,2,4-Triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide N-[4-[1-(1,2,4-Triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 927640-43-5
VCID: VC0497220
InChI: InChI=1S/C13H17N5O3S/c1-10(7-18-9-14-8-15-18)17-22(20,21)13-5-3-12(4-6-13)16-11(2)19/h3-6,8-10,17H,7H2,1-2H3,(H,16,19)
SMILES: CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Molecular Formula: C13H17N5O3S
Molecular Weight: 323.37g/mol

N-[4-[1-(1,2,4-Triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide

CAS No.: 927640-43-5

Main Products

VCID: VC0497220

Molecular Formula: C13H17N5O3S

Molecular Weight: 323.37g/mol

N-[4-[1-(1,2,4-Triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide - 927640-43-5

CAS No. 927640-43-5
Product Name N-[4-[1-(1,2,4-Triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide
Molecular Formula C13H17N5O3S
Molecular Weight 323.37g/mol
IUPAC Name N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C13H17N5O3S/c1-10(7-18-9-14-8-15-18)17-22(20,21)13-5-3-12(4-6-13)16-11(2)19/h3-6,8-10,17H,7H2,1-2H3,(H,16,19)
Standard InChIKey FSRWVBKQCJSFNR-UHFFFAOYSA-N
SMILES CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Canonical SMILES CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
PubChem Compound 15943545
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator